N-butyl-4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide
Description
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Properties
IUPAC Name |
N-butyl-4-[[1-[(2-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30ClN3O3S/c1-2-3-13-27-23(30)18-10-8-17(9-11-18)15-29-24(31)22-21(12-14-33-22)28(25(29)32)16-19-6-4-5-7-20(19)26/h4-7,12,14,17-18H,2-3,8-11,13,15-16H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPIOPIMIHXKBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-butyl-4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Structural Features:
- Thieno[3,2-d]pyrimidine moiety : This core structure is known for its diverse biological activities.
- Chlorobenzyl group : Enhances lipophilicity and may influence receptor binding.
Mechanisms of Biological Activity
The biological activity of this compound primarily involves:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes related to cancer proliferation and inflammation.
- Antimicrobial Properties : Exhibits activity against various bacterial strains and fungi.
- Anticancer Activity : Demonstrated cytotoxic effects in several cancer cell lines.
Table 1: Biological Activities and Potency
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antitumor | HeLa Cells | 5.6 | |
| Antibacterial | Staphylococcus aureus | 12.3 | |
| Antifungal | Candida albicans | 8.7 | |
| Enzyme Inhibition | Protein Kinase B (Akt) | 10.5 |
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of the compound on various cell lines including HeLa and MCF-7. The results indicated that the compound induces apoptosis through the activation of caspase pathways, leading to significant cell death at concentrations above 5 µM.
Case Study 2: Antimicrobial Activity
In a study assessing antimicrobial properties, this compound demonstrated notable antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with an IC50 value of 12.3 µM.
Research Findings
Recent research has focused on the synthesis and characterization of this compound along with its biological evaluations:
- Synthesis : The compound was synthesized through a multi-step process involving cyclization and functionalization reactions that yield high purity and yield.
- Characterization : Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the compound.
Q & A
Q. What are the recommended synthetic routes for synthesizing this compound, and what critical steps ensure purity?
The synthesis typically involves multi-step reactions, starting with the formation of the thieno[3,2-d]pyrimidinone core. Key steps include:
- Amide coupling : Use carbodiimide reagents (e.g., EDC·HCl) with HOBt to activate carboxylic acids for coupling with amines. Triethylamine is often added to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (e.g., from chloroform/methanol) ensures purity. Monitor reactions via TLC and confirm intermediates via NMR .
- Functional group protection : For example, tert-butoxycarbonyl (Boc) groups may protect amines during coupling steps, followed by deprotection with TFA .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR spectroscopy : and NMR confirm structural integrity, with key signals for the 2-chlorobenzyl group (δ ~4.5–5.0 ppm for benzylic CH) and cyclohexane carboxamide protons (δ ~1.2–2.5 ppm). NMR may detect fluorinated analogs .
- Mass spectrometry (HRMS) : ESI-MS in positive ion mode verifies molecular weight (e.g., [M+H]) with accuracy ≤5 ppm .
- IR spectroscopy : Stretching frequencies for amide C=O (~1650–1700 cm) and thienopyrimidinone C=O (~1720 cm) confirm functional groups .
Q. How is X-ray crystallography applied to confirm the molecular structure?
- Data collection : Use single crystals (grown via slow evaporation) with a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Structure solution : Employ SHELXS for phase determination via direct methods .
- Refinement : SHELXL refines atomic positions and thermal parameters, with R values ≤0.05 for high-resolution data. Hydrogen bonds (e.g., N–H···O) stabilize the crystal lattice .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst loading). For example, optimize coupling reactions by varying EDC·HCl/HOBt ratios (1:1 to 1:2) in DMF or DCM .
- Flow chemistry : Continuous-flow reactors reduce side reactions (e.g., hydrolysis) and improve mixing. Residence times <10 minutes at 50–80°C enhance efficiency .
- In-line analytics : UV-vis or IR spectroscopy monitors reaction progress in real time .
Q. What computational methods predict pharmacological activity and binding modes?
- Molecular docking : Tools like AutoDock Vina or GOLD predict binding affinity to target proteins (e.g., kinases). Use PDB structures (e.g., 3TJM for EGFR) and assign partial charges via AM1-BCC .
- MD simulations : Run 100-ns trajectories (AMBER or GROMACS) to assess ligand-protein stability. Analyze RMSD (<2.0 Å) and hydrogen-bond occupancy (>50%) .
- ADMET prediction : SwissADME estimates logP (~3.5–4.5) and bioavailability (%ABS >50%) based on substituents .
Q. How can contradictions in biological activity data across studies be resolved?
- Assay standardization : Use identical cell lines (e.g., HEK293 vs. CHO) and controls (e.g., DMSO vehicle). Replicate IC measurements in triplicate .
- Meta-analysis : Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to compare datasets. For example, discrepancies in cytotoxicity (e.g., ±20% variation) may arise from differing MTT assay protocols .
- Orthogonal assays : Validate results via fluorescence-based apoptosis assays (Annexin V/PI) or Western blotting for target protein modulation .
Q. What strategies analyze structure-activity relationships (SAR) for analogs of this compound?
- Analog synthesis : Modify substituents (e.g., replace 2-chlorobenzyl with 2-fluorobenzyl) and test activity .
- 3D-QSAR : CoMFA or CoMSIA models correlate steric/electrostatic fields with bioactivity. Use Sybyl-X for alignment and PLS regression (q >0.6) .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen-bond acceptors at the pyrimidinone ring) using Discovery Studio .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
